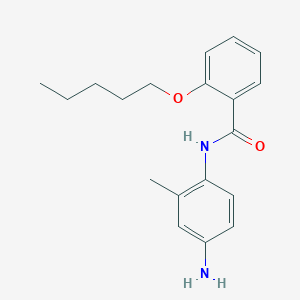

N-(4-Amino-2-methylphenyl)-2-(pentyloxy)benzamide

Description

IUPAC Nomenclature and Systematic Identification

The compound N-(4-Amino-2-methylphenyl)-2-(pentyloxy)benzamide possesses a systematic nomenclature that reflects its complex molecular structure according to International Union of Pure and Applied Chemistry guidelines. The IUPAC name is N-(4-amino-2-methylphenyl)-2-pentoxybenzamide, which clearly delineates the substitution pattern on both aromatic rings. This nomenclature system provides unambiguous identification of the compound's structural features, including the amino group at position 4 of the methylphenyl ring, the methyl substituent at position 2 of the same ring, and the pentyloxy chain attached to position 2 of the benzamide moiety.

The compound's molecular formula is C19H24N2O2, indicating a molecular composition of nineteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight has been calculated as 312.4 grams per mole, which corresponds to the sum of atomic masses for all constituent atoms. The Chemical Abstracts Service registry number for this compound is 1020057-79-7, providing a unique identifier for database searches and chemical inventory systems.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(4-amino-2-methylphenyl)-2-pentoxybenzamide | |

| Molecular Formula | C19H24N2O2 | |

| Molecular Weight | 312.4 g/mol | |

| CAS Registry Number | 1020057-79-7 | |

| PubChem CID | 28306581 |

The structural representation using simplified molecular-input line-entry system notation is CCCCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)C, which provides a linear encoding of the molecular structure. The International Chemical Identifier string InChI=1S/C19H24N2O2/c1-3-4-7-12-23-18-9-6-5-8-16(18)19(22)21-17-13-15(20)11-10-14(17)2/h5-6,8-11,13H,3-4,7,12,20H2,1-2H3,(H,21,22) offers another standardized method for representing the compound's structure in computational databases. These systematic identifiers ensure consistent recognition and retrieval of information about this specific chemical entity across various scientific databases and chemical information systems.

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-pentoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-3-4-7-12-23-18-9-6-5-8-16(18)19(22)21-17-11-10-15(20)13-14(17)2/h5-6,8-11,13H,3-4,7,12,20H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMFRJAQCCCKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation of Aromatic Carboxylic Acids or Derivatives

The most common approach involves the amidation of a suitable aromatic acid derivative with an amine precursor:

- Preparation of the benzoyl chloride or activated acid derivative from 2-(pentyloxy)benzoic acid or its derivatives.

- Reaction with 4-amino-2-methylphenyl derivatives under basic or catalytic conditions to form the benzamide linkage.

Sequential Functionalization

A typical sequence involves:

- Step 1: Synthesis of 2-(pentyloxy)benzoic acid or its activated form.

- Step 2: Conversion of the acid to an acyl chloride.

- Step 3: Amidation with 4-amino-2-methylphenyl or its derivatives.

Note: The amino group at the 4-position can be introduced via selective nitration followed by reduction, or through direct substitution if the precursor is suitably protected or functionalized.

Direct Condensation Reactions

Alternatively, condensation reactions between appropriately substituted amines and benzoyl derivatives can be employed:

- Condensation of 4-amino-2-methylphenyl with pentyloxybenzoyl chloride or similar intermediates under controlled conditions (e.g., pyridine or triethylamine as base).

Use of Protective Groups

In some synthesis pathways, protecting groups (e.g., Boc, Fmoc) are used to shield reactive amino groups during intermediate steps, then removed under specific conditions to yield the target compound.

Specific Research-Backed Preparation Methodologies

| Method | Description | Advantages | References |

|---|---|---|---|

| Acyl Chloride Method | Conversion of 2-(pentyloxy)benzoic acid to acyl chloride, followed by amidation with 4-amino-2-methylphenyl | High yield, straightforward | , |

| Direct Amidation | Using coupling agents like DCC or EDC to facilitate amidation between carboxylic acid and amine | Mild conditions, fewer side reactions | General organic synthesis literature |

| Sequential Nitration and Reduction | Nitration of methylphenyl derivative, reduction to amine, then coupling | Precise functionalization | Standard aromatic substitution protocols |

Data Tables Summarizing Preparation Parameters

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 2-(Pentyloxy)benzoic acid or derivatives | , |

| Reagents | Thionyl chloride, oxalyl chloride, coupling agents (DCC, EDC), reducing agents | , |

| Reaction Conditions | Reflux, inert atmosphere, room temperature for coupling | , |

| Yield | Typically 60-85% depending on the method | , |

| Purification | Recrystallization, chromatography | Standard procedures |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The amino group in N-(4-Amino-2-methylphenyl)-2-(pentyloxy)benzamide can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: The benzamide core can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Nitroso and nitro derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-Amino-2-methylphenyl)-2-(pentyloxy)benzamide has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that it could target specific pathways involved in tumor growth and metastasis.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for treating various inflammatory diseases. Its ability to modulate inflammatory pathways could provide therapeutic benefits in conditions like arthritis and other chronic inflammatory disorders.

- Enzyme Modulation : Studies have shown that this compound can interact with enzymes involved in metabolic pathways, potentially acting as an enzyme inhibitor. This interaction can affect the pharmacokinetics of drugs and metabolic processes in cells.

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent:

- Synthesis of Related Compounds : It can be utilized as a building block in the synthesis of more complex organic molecules, allowing for the exploration of new chemical entities with desired biological properties.

- Catalysis Studies : The compound's unique structure enables its use in catalysis research, where it may facilitate various chemical reactions under specific conditions.

Case Studies and Experimental Data

Several studies have focused on the biological activity of this compound:

- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related compounds, demonstrating that modifications at the pentyloxy position can enhance cytotoxicity against specific cancer cell lines.

- Inflammatory Disease Models : Research conducted on animal models indicated that the compound could reduce inflammation markers significantly when administered during induced inflammatory responses.

- Enzyme Interaction Studies : Investigations into its effects on metabolic enzymes revealed that this compound could effectively inhibit enzymes linked to drug metabolism, suggesting implications for pharmacokinetics.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(pentyloxy)benzamide involves its interaction with specific molecular targets. The amino group and the benzamide core allow it to bind to proteins or enzymes, potentially inhibiting their activity. The pentyloxy group may enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Chain Length

a. Position of Alkoxy Groups

- N-(2-Aminophenyl)-4-(pentyloxy)benzamide (): The pentyloxy group at the 4-position enhances metal coordination in Mn(II), Cu(II), and Zn(II) complexes, showing moderate antimicrobial activity (e.g., 14–18 mm inhibition zones against S. aureus).

- 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide (): A nitro group at the 2-position and methoxy at the 4-position create a planar crystal structure (space group P 1), with intermolecular hydrogen bonds stabilizing the lattice. Replacing nitro with amino (as in the target compound) would increase basicity and hydrogen-bonding capacity, influencing solubility and crystallinity .

b. Chain Length Variations

- N-(4-Amino-2-methylphenyl)benzamide (): Lacking the pentyloxy chain, this analog has a lower molecular weight (212.25 g/mol vs. ~332.83 g/mol for the target compound) and reduced lipophilicity (logP ~2.1 vs. estimated ~4.5 for the target). The pentyloxy group in the target compound likely enhances blood-brain barrier penetration, a critical factor for CNS-targeting drugs .

Functional Group Modifications

a. Amino vs. Nitro or Hydroxy Groups

- N-(2-Nitrophenyl)-4-bromo-benzamide (): The nitro group confers strong electron-withdrawing effects, reducing electron density on the aromatic ring.

- 2-Hydroxy-N-(4-methylphenyl)benzamide (): The hydroxyl group forms intramolecular hydrogen bonds, stabilizing a non-planar conformation. Substituting hydroxy with pentyloxy eliminates this interaction but introduces steric bulk, which may affect binding to protein pockets .

b. Halogenated Analogs

- N-(3-Amino-4-chlorophenyl)-2-(pentyloxy)benzamide (): The chlorine atom at the 4-position increases molecular polarity (μ = ~3.2 D vs. ~2.5 D for the target compound) and may enhance binding to halogen-bonding domains in proteins. However, the absence of chlorine in the target compound could reduce toxicity risks .

Physicochemical Properties

Biological Activity

N-(4-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 288.39 g/mol

- Functional Groups : An amino group at the para position, a pentyloxy substituent, and a benzamide core.

These structural elements contribute to its interactions with biological macromolecules, making it a candidate for various pharmacological applications.

This compound's mechanism of action is primarily based on its ability to interact with specific molecular targets. The amino group and the benzamide core facilitate binding to proteins or enzymes, potentially inhibiting their activity. The pentyloxy group enhances lipophilicity, allowing better penetration through cell membranes.

1. Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit specific enzymes involved in cancer cell proliferation, making them relevant in drug design for cancer therapies.

2. Enzyme Interaction Studies

The compound has been utilized in studies focusing on enzyme kinetics and protein interactions. It serves as a ligand in binding studies, contributing to the understanding of how small molecules can modulate enzyme activity.

3. Potential Pharmacological Applications

There is ongoing research into the pharmacological properties of this compound, particularly regarding its efficacy against diseases such as diabetes and neurodegenerative disorders. Its ability to enhance enzyme activity in specific cellular models has been noted .

Case Study 1: Gaucher Disease Models

In a study involving patient-derived fibroblasts from Gaucher disease patients, derivatives of this compound were shown to increase glucocerebrosidase (GCase) activity, reduce glucosylceramide accumulation, and enhance α-synuclein clearance in induced pluripotent stem cells (iPSCs) . This indicates potential therapeutic applications for lysosomal storage disorders.

Case Study 2: Ocular Tension Reduction

Another study explored the use of benzamide derivatives, including this compound, as ocular tension depressors. Experimental treatments demonstrated significant reductions in intraocular pressure in rabbit models, suggesting potential applications in treating glaucoma .

Comparative Analysis

To understand the biological implications further, a comparison with similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(4-Aminophenyl)-4-(pentyloxy)benzamide | CHNO | Different alkoxy chain length |

| N-(3-Aminophenyl)-2-(hexyloxy)benzamide | CHNO | Variation in amino group position |

| N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide | CHNO | Contains methyl substitution |

This table illustrates how variations in substituents can influence both physical properties and biological activities, emphasizing the uniqueness of this compound within this class of compounds.

Q & A

Q. What are the standard synthetic routes for N-(4-Amino-2-methylphenyl)-2-(pentyloxy)benzamide, and what safety protocols must be prioritized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the coupling of a substituted benzoyl chloride with an aniline derivative under basic conditions (e.g., sodium carbonate) in anhydrous solvents like dichloromethane . A critical step is the introduction of the pentyloxy group via nucleophilic substitution or alkoxylation. Safety Protocols:

- Conduct a hazard analysis for reagents such as acyl chlorides and sodium carbonate, focusing on reactivity and toxicity .

- Use Ames testing to assess mutagenicity (as done for structurally similar anomeric amides) .

- Employ personal protective equipment (PPE) and fume hoods due to potential mutagenic byproducts .

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | 2-(Pentyloxy)benzoyl chloride, DCM, Na₂CO₃ | Acylation of 4-amino-2-methylaniline | |

| 2 | Column chromatography (silica gel, EtOAc/hexane) | Purification |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm aromatic substitution patterns and pentyloxy chain integration. Compare shifts with similar benzamide derivatives (e.g., δ ~7.8 ppm for amide protons) .

- Infrared Spectroscopy (IR): Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Confirm molecular weight via [M+H]⁺ or [M+Na]⁺ peaks .

- X-ray Crystallography: Refine crystal structures using SHELXL (for small molecules) and visualize with ORTEP-3 .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structure refinement?

Methodological Answer:

- Refinement Software: Use SHELXL for iterative least-squares refinement, adjusting parameters like thermal displacement (U-values) and occupancy .

- Validation Tools: Cross-validate with programs like PLATON to check for twinning or disorder .

- Visualization: Employ ORTEP-3 to model electron density maps and identify misplaced atoms .

Example Crystallography Workflow:

Data collection (high-resolution X-ray diffraction).

Initial structure solution via SHELXD .

Q. How can coupling reactions (e.g., Sonogashira) be optimized for synthesizing benzamide derivatives with alkynyl groups?

Methodological Answer:

- Catalyst Screening: Test Cu(I)/Pd(II) catalysts for efficiency in nitrogen-to-alkyl radical relay coupling .

- Solvent Optimization: Compare yields in polar aprotic solvents (e.g., acetonitrile) versus ethers .

- Temperature Control: Monitor exothermic reactions using jacketed reactors to prevent decomposition .

Example Optimization Parameters:

| Variable | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst | CuI/Pd(PPh₃)₂Cl₂ | 85% yield | |

| Solvent | Anhydrous MeCN | Reduced byproduct formation |

Q. What methodologies are recommended for assessing the mutagenic potential of benzamide derivatives?

Methodological Answer:

- Ames II Testing: Use Salmonella typhimurium strains (TA98/TA100) to evaluate frameshift/base-pair mutations .

- Dose-Response Analysis: Compare mutagenicity thresholds with reference compounds (e.g., benzyl chloride) .

- Metabolite Screening: Incubate compounds with liver S9 fractions to assess bioactivation .

Q. How can fluorescence properties of benzamide derivatives be systematically studied?

Methodological Answer:

- Spectrofluorometry: Measure emission spectra (λ_ex ~280 nm) in solvents of varying polarity .

- Quantum Yield Calculation: Compare with standard fluorophores (e.g., quinine sulfate) using integrated sphere methods .

- Stokes Shift Analysis: Correlate shifts with substituent effects (e.g., electron-donating pentyloxy groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.